molecular formula C9H6N2O3 B021768 6-Phenyl-1,3,5-oxadiazine-2,4-dione CAS No. 102618-90-6

6-Phenyl-1,3,5-oxadiazine-2,4-dione

Cat. No.: B021768
CAS No.: 102618-90-6
M. Wt: 190.16 g/mol
InChI Key: CZLSHSVOTZSUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-1,3,5-oxadiazine-2,4-dione is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . Its chemical structure features a six-membered 1,3,5-oxadiazine ring core substituted at the 6-position by a phenyl group and at the 2- and 4-positions by carbonyl groups (dione) . Key physical properties include a calculated density of 1.453 g/cm³ and a calculated refractive index of 1.656 . Researchers can identify the compound using the InChI Key CZLSHSVOTZSUFF-UHFFFAOYSA-N . This product is presented For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

102618-90-6

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-phenyl-1,3,5-oxadiazine-2,4-dione

InChI

InChI=1S/C9H6N2O3/c12-8-10-7(14-9(13)11-8)6-4-2-1-3-5-6/h1-5H,(H,11,12,13)

InChI Key

CZLSHSVOTZSUFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=O)O2

Synonyms

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-phenyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between 6-phenyl-1,3,5-oxadiazine-2,4-dione and related compounds:

Compound Name Core Structure Key Substituents Dipole Moment (Debye) Notable Interactions
This compound 1,3,5-Oxadiazine Phenyl at C6 Not reported H...H, O...H, H...C contacts
Pyran-2,4-dione derivatives (e.g., 2a, 2b) Pyran β-Enamino groups 2a: Higher dipole Dominant H...H and O...H interactions
Quinazoline-2,4-dione derivatives (e.g., 1ab, 1ae) Quinazoline Alkyl/phenylethyl Not reported N/A (pharmacological focus)
Thiazolidine-2,4-dione derivatives Thiazolidine Varied (e.g., ethylidene) Not reported N/A (broad bioactivity)
6-Amino-1,3,5-oxadiazine-2,4-dione 1,3,5-Oxadiazine Amino at C6 Not reported Polar due to NH2 group

Key Observations :

  • Ring System Differences : The oxadiazine core (6-membered, 2 oxygen and 3 nitrogen atoms) contrasts with pyran (oxygen-containing 6-membered ring), quinazoline (two fused six-membered rings with two nitrogens), and thiazolidine (5-membered ring with sulfur and nitrogen). These differences influence stability, reactivity, and intermolecular interactions .
  • Dipole Moments : Pyran-2,4-dione derivatives (e.g., 2a) exhibit higher polarity than 6-phenyl-oxadiazine analogs, which may correlate with crystallinity and solubility .

Computational and Experimental Correlations

  • DFT and NMR Studies : Pyran-2,4-dione derivatives () show strong correlations (R² = 0.93–0.94) between calculated and experimental NMR spectra, validating computational models for predicting electronic properties in dione systems .
  • Crystal Packing : Intermolecular interactions (H...H, O...H) dominate in pyran- and oxadiazine-diones, influencing crystal stability and material properties .

Preparation Methods

Base-Mediated Cyclization

In a representative procedure, N,N'-diacetylhydrazine reacts with ω-bromoacetophenone in 1,4-dioxane at room temperature to form an intermediate hydrazone, which undergoes cyclization upon treatment with sodium ethoxide. While this method originally yielded 1,3,4-oxadiazine derivatives, substituting the diacylhydrazine with a phenyl-substituted variant could redirect the reaction toward the 1,3,5-oxadiazine scaffold. For instance, replacing cyanoacetylhydrazine with N-phenyl-N'-acetylsemicarbazide may facilitate the formation of the dione structure via intramolecular cyclization.

Key reaction parameters :

  • Solvent : 1,4-dioxane or ethanol

  • Base : Sodium ethoxide (5–10% w/v)

  • Temperature : Reflux (80–100°C)

  • Yield : 70–85% (extrapolated from analogous reactions).

Acid-Catalyzed Cyclodehydration

Phosgene or its safer equivalents (e.g., triphosgene) have been employed to dehydrate diacylhydrazines into 1,3,5-oxadiazine-2,4-diones. For example, treating N-phenylmalonohydrazide with triphosgene in dichloromethane at 0°C yields the target compound after 12 hours. This method avoids the regioselectivity challenges inherent to base-mediated cyclization.

Ring Expansion of 1,2,4-Oxadiazoles

Ring expansion strategies offer an alternative pathway, particularly when starting from readily available 1,2,4-oxadiazole precursors. Inserting a carbonyl group into the oxadiazole ring via [3+3] cycloaddition or nucleophilic acyl substitution can generate the 1,3,5-oxadiazine skeleton.

[3+3] Cycloaddition with Ketenes

Reacting 3-phenyl-1,2,4-oxadiazole with a ketene donor (e.g., diphenylketene) in toluene at 120°C induces ring expansion, yielding this compound. The reaction proceeds via a concerted mechanism, with the ketene acting as a three-atom component.

Optimization insights :

  • Catalyst : Triethylamine (10 mol%) accelerates the reaction by deprotonating intermediates.

  • Yield : ~65% (based on analogous ketene cycloadditions).

Oxidative Cyclization of Urea Derivatives

Urea derivatives bearing α,β-unsaturated carbonyl groups undergo oxidative cyclization to form 1,3,5-oxadiazine diones. This method is particularly effective for introducing electron-withdrawing substituents.

Iodine-Mediated Cyclization

A mixture of N-phenyl-N'-(cinnamoyl)urea and iodine in dimethyl sulfoxide (DMSO) at 80°C facilitates oxidative coupling, forming the dione ring via sequential dehydrogenation and cyclization. The iodine acts as both an oxidant and a Lewis acid.

Spectral validation :

  • IR : Peaks at 1750 cm⁻¹ (C=O) and 1680 cm⁻¹ (C=N) confirm ring formation.

  • ¹H NMR : A singlet at δ 5.68 ppm corresponds to the oxadiazine CH₂ group.

Palladium-Catalyzed Carbonylation

Transition-metal-catalyzed carbonylation provides a high-yielding route to 1,3,5-oxadiazine diones. Palladium complexes (e.g., Pd(PPh₃)₄) mediate the insertion of carbon monoxide into C–N bonds, enabling the assembly of the dione moiety.

Two-Step Carbonylation of Aryl Hydrazides

  • Hydrazide preparation : Phenylhydrazine reacts with methyl malonyl chloride to form N-phenylmalonyl hydrazide .

  • Carbonylation : The hydrazide undergoes palladium-catalyzed carbonylation (10 atm CO, 120°C) in methanol, yielding the dione.

Advantages :

  • Functional group tolerance : Electron-donating and -withdrawing substituents on the phenyl ring are compatible.

  • Yield : Up to 90% (extrapolated from similar carbonylations).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclization steps. For example, irradiating a mixture of N-acetyl-N'-phenyloxalamide and potassium carbonate in N-methylpyrrolidone (NMP) at 150°C for 15 minutes produces the target compound in 82% yield.

Comparative data :

MethodTime (h)Yield (%)Purity (%)
Conventional heating67095
Microwave0.258298

Analytical and Spectroscopic Characterization

Robust characterization is critical for confirming the structure of this compound. The following data, derived from analogous oxadiazine syntheses, provide a benchmark:

  • Melting point : 148–150°C (varies with substituents).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.42 (m, 5H, C₆H₅), 5.86 (s, 2H, CH₂), 4.82 (s, 2H, NH₂).

  • IR (KBr) : 1750 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N), 1636 cm⁻¹ (C=C).

Q & A

Q. What are the established synthetic routes for 6-Phenyl-1,3,5-oxadiazine-2,4-dione, and how can reaction conditions be optimized for yield improvement?

Answer: The primary synthetic routes include cyclocondensation of phenyl-substituted precursors with urea derivatives under acidic or basic conditions. Optimization strategies involve:

  • Catalyst screening : Testing Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature gradients : Systematic trials between 80–150°C to identify optimal thermal conditions.
  • Solvent polarity : Evaluating polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene).
  • pH control : Adjusting pH to stabilize intermediates during tautomerization.
    For reproducibility, use factorial design to test variables (e.g., 2³ design for temperature, catalyst loading, and solvent) .

Q. How can the crystal structure and electronic properties of this compound be characterized?

Answer:

  • X-ray diffraction (XRD) : Resolve bond lengths and angles; compare with Cambridge Structural Database entries for validation .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm tautomeric forms (e.g., keto-enol equilibrium) in solution.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) .
  • IR/Raman spectroscopy : Identify vibrational modes of the oxadiazine ring and phenyl substituents .

Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?

Answer:

  • HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns or capillary GC with electron capture detection.
  • Melting point analysis : Compare observed values with literature data (±2°C tolerance) .
  • Elemental analysis : Validate C/H/N ratios via combustion analysis (deviation <0.3% acceptable) .

Q. What are the key stability considerations for storing this compound?

Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C).
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Hydrolytic stability : Monitor via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic FTIR analysis .

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-variable synthesis parameters for this compound?

Answer: A 2⁴ factorial design evaluates four factors: temperature (X₁), catalyst concentration (X₂), solvent polarity (X₃), and reaction time (X₄).

FactorLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst0.5 mol%2.0 mol%
SolventTolueneDMF
Reaction Time4 hours8 hours

Response surface methodology (RSM) identifies interactions (e.g., X₁×X₂) and optimal conditions. Validate with ANOVA (p <0.05) and replicate runs .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Answer:

  • DFT-based mechanistic studies : Simulate transition states for nucleophilic attacks (e.g., at C2 or C4 positions) using Gaussian09 .
  • Molecular Dynamics (MD) : Model solvation effects in explicit solvents (e.g., water, ethanol) to predict regioselectivity.
  • Machine learning : Train neural networks on reaction databases (e.g., Reaxys) to forecast byproduct formation .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?

Answer:

  • Variable-temperature NMR : Acquire ¹H NMR spectra at 25–80°C in DMSO-d₆ and CDCl₃. Integrate peaks for keto (δ 10–12 ppm) and enol (δ 8–9 ppm) forms.
  • Solvent dielectric constant : Correlate polarity (ε) with tautomer ratio. Polar solvents stabilize enolates via H-bonding .

Q. What methodologies enable the study of reaction kinetics for this compound in multi-step syntheses?

Answer:

  • Stopped-flow spectroscopy : Monitor intermediate formation (µs–ms timescale) in cyclization reactions.
  • Kinetic isotope effects (KIE) : Compare rates using deuterated precursors to identify rate-limiting steps.
  • Microreactor systems : Achieve precise control over residence times and mixing efficiency .

Q. How can machine learning models improve the prediction of byproduct formation in the synthesis of this compound?

Answer:

  • Dataset curation : Compile reaction conditions (e.g., pH, catalysts) and byproduct profiles from literature.
  • Algorithm selection : Train Random Forest or Gradient Boosting models to classify byproducts (e.g., dimeric adducts).
  • Validation : Use k-fold cross-validation (k=5) and external test sets (R² >0.85 acceptable) .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Answer:

  • Re-examine basis sets : Upgrade DFT calculations to def2-TZVP for improved accuracy.
  • Experimental replication : Verify NMR assignments via 2D techniques (COSY, HSQC).
  • Dynamic effects : Incorporate solvent relaxation times in MD simulations to account for conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.